1,1'-Oxybisbutan-2-ol
Description
Contextualization of 1,1'-Oxybisbutan-2-ol within the realm of branched diols and ether compounds.
This compound, also known as 1,1'-oxybis(2-butanol), is an organic compound that is structurally classified as both a diol and an ether. evitachem.com This dual functionality arises from the presence of two hydroxyl (-OH) groups and an ether linkage (R-O-R') within its molecular structure. evitachem.com The molecule consists of two butanol units connected by an oxygen atom. evitachem.com As a diol, it belongs to the alcohol family, and as an ether, it is part of a class of compounds characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.com
The presence of methyl branching in diols can influence the properties of polymers derived from them, such as increasing the glass transition temperature. acs.org Branched diols like this compound are valuable precursors for the synthesis of various materials, including polyesters. google.com
Historical evolution of synthetic paradigms for related chemical architectures.
The synthesis of ethers has a rich history, with foundational methods that continue to be relevant. The Williamson ether synthesis, first reported in 1850, is a classic and versatile method for preparing ethers. solubilityofthings.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com It is particularly effective for primary alkyl halides, while secondary and tertiary halides may lead to competing elimination reactions. masterorganicchemistry.com
Another traditional approach to ether synthesis is the acid-catalyzed dehydration of alcohols. solubilityofthings.com More contemporary methods have emerged, including photochemical strategies for the synthesis of α-tertiary ethers from alkenes. rsc.org The synthesis of diols has also evolved, with modern methods focusing on the efficient conversion of biomass-derived carboxylic acids into valuable diol monomers. google.com For instance, a common laboratory synthesis for this compound involves the reaction of butan-2-ol with a dehydrating agent like sulfuric acid under controlled temperature conditions. evitachem.com
Significance of this compound in contemporary organic synthesis and derived materials.
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its reactive hydroxyl groups. evitachem.com These hydroxyl groups can act as nucleophiles in substitution reactions or can be protonated in acidic conditions to enhance their electrophilicity. evitachem.com The compound itself can also be a precursor for further ether synthesis when reacted with alkyl halides. evitachem.com
In the realm of material science, this compound is investigated for its potential use in polymer chemistry. evitachem.com The introduction of branched diols into polyester (B1180765) chains can significantly alter the material's properties. acs.org For example, copolyesters derived from secondary alcohol diols have shown decreased rates of biodegradation, allowing for the fine-tuning of polymer stability. acs.org The use of branched diols can also increase the hydrophobicity of the resulting polymers, making them potentially suitable for applications such as coatings. acs.org
Overview of academic research trends concerning similar complex oxygen-containing molecules.
Current research on complex oxygen-containing molecules is multifaceted. One area of focus is the development of advanced analytical techniques to study these molecules. For instance, nuclear spin-induced optical rotation (NSOR) is being investigated as a tool to distinguish between different oxygen-containing compounds and even individual atoms within a molecule. rsc.org
Another significant trend is the synthesis and application of bio-based polymers derived from oxygen-containing monomers. acs.orggoogle.com There is a considerable effort to replace petrochemical-based polymers with more sustainable alternatives derived from biomass. google.com Research in this area includes exploring the effects of monomer structure, such as methyl branching in diols, on the final properties and performance of the resulting polymers. acs.org Furthermore, the catalytic conversion of biomass, such as the use of potassium carbonate to enhance the production of bio-oil from microalgae, is an active area of investigation. researcher.life The study of oxygen-containing complexes on carbon surfaces is also relevant for applications in catalysis and materials science. researchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O₃ guidechem.com |
| Molecular Weight | 162.23 g/mol evitachem.com |
| Boiling Point | ~190 °C evitachem.com |
| Melting Point | ~ -20 °C to 0 °C evitachem.com |
| Density | 0.997 g/cm³ guidechem.com |
| Refractive Index | 1.451 guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74262-24-1 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2-hydroxybutoxy)butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(9)5-11-6-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
VKWZWOKLRQWMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC(CC)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of 1,1 Oxybisbutan 2 Ol
Catalytic Routes for the Formation of 1,1'-Oxybisbutan-2-ol
The synthesis of this compound, a diether diol, can be achieved through various catalytic pathways. These routes are often centered around the etherification of butanediol (B1596017) isomers or the reaction of butene oxide with an alcohol. Catalysis plays a pivotal role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity at the molecular level. wikipedia.orgrsc.org In the context of this compound synthesis, homogeneous catalysts, typically soluble metal complexes or acids, can facilitate the key bond-forming reactions. wikipedia.org
One potential homogeneous catalytic route involves the acid-catalyzed dehydration of butan-2-ol. evitachem.com While this method can produce the desired ether linkage, it often requires controlled conditions to prevent competing elimination reactions and the formation of multiple products. Another approach is the reaction of 1,2-epoxybutane (B156178) with butan-2-ol, where a homogeneous acid or base catalyst can promote the ring-opening of the epoxide and subsequent ether formation.
Research into the use of transition metal complexes as homogeneous catalysts has shown promise for various etherification reactions. For instance, gold-catalyzed addition of alcohols to alkynes is a well-established method. nih.gov While not directly applied to this compound, the principles could be adapted. Similarly, ruthenium-pincer complexes have demonstrated high efficiency in the hydrogenation of esters and amides to alcohols, showcasing their potential for activating oxygen-containing functional groups under mild conditions. mdpi.com The challenge in homogeneous catalysis often lies in the separation of the catalyst from the product, which can be a significant drawback. wikipedia.orgrsc.org
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant advantages in terms of catalyst separation, reusability, and improved thermal stability. rsc.orgwikipedia.orgdrhazhan.com These characteristics make it a highly attractive option for the industrial synthesis of chemicals like this compound.
A primary method for producing 1,2-butanediol (B146104), a potential precursor, is the hydration of 1,2-epoxybutane using strongly acidic ion-exchange resins as heterogeneous catalysts. wikipedia.org This process operates at elevated temperatures and pressures. wikipedia.org The etherification of butanediols to form diether diols can also be achieved using solid acid catalysts. For instance, zeolites, such as H-Beta, have been shown to be effective in the dehydration of diols. researchgate.net The acidic sites within the zeolite pores can facilitate the intermolecular dehydration of two butanol molecules or the reaction between a butanediol and a butanol to form the ether linkage. The shape selectivity of zeolites can also influence the product distribution, potentially favoring the formation of the desired isomer.
Another approach involves the reductive alkylation of diols with ketones over a bifunctional catalyst. For example, the reaction of 2,3-butanediol (B46004) with methyl ethyl ketone (MEK) over a 2% Pd/Al-HMS(20) catalyst has been studied. mdpi.com While this specific reaction produces a different ether, the principle of using a heterogeneous catalyst to facilitate both a condensation and a hydrogenation step in one pot could be applicable to the synthesis of this compound.
The table below summarizes findings from related heterogeneous catalytic reactions that could be relevant to the synthesis of this compound.
Table 1: Heterogeneous Catalysis Data for Related Diol and Ether Syntheses
| Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Key Findings | Reference |
|---|---|---|---|---|---|
| 1,2-Epoxybutane, Water | Strongly acidic ion exchange resin | < 160 | > 1 atm | Selectivity to 1,2-butanediol up to 92% | wikipedia.org |
| 2,3-Butanediol, MEK | 2%Pd/Al-HMS(20) | 120-160 | 40 | Ether yield influenced by temperature and diol:ketone ratio | mdpi.com |
| 1,2-Propanediol, 1,2-Butanediol | H-Beta 26 zeolite | 180 | - | Selective dehydration of diols to volatile compounds | researchgate.net |
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for achieving high stereoselectivity in asymmetric synthesis. scienceopen.comuniroma1.it This approach is particularly relevant for the synthesis of chiral molecules like this compound, which possesses stereocenters.
The core principle of organocatalysis lies in the ability of the catalyst to form a transient covalent bond (e.g., an enamine or iminium ion) or a non-covalent interaction (e.g., hydrogen bonding) with the substrate, thereby activating it and controlling the stereochemical outcome of the reaction. scienceopen.com For the synthesis of this compound, organocatalysts could be employed to control the stereochemistry of the hydroxyl groups.
For instance, chiral phosphoric acids have been used as catalysts for a variety of enantioselective reactions, including additions to C=O and C=N bonds. These catalysts could potentially be used to direct the stereoselective opening of a prochiral epoxide like 1,2-epoxybutane with butan-2-ol. Similarly, chiral amine catalysts, such as proline and its derivatives, are well-known for their ability to catalyze asymmetric aldol (B89426) and Michael reactions, which could be part of a multi-step synthesis of a stereochemically defined precursor to this compound. nih.gov
While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis offer a promising avenue for achieving high levels of stereocontrol in its preparation. The development of specific organocatalytic methods would likely involve the design of a catalyst that can effectively recognize and differentiate between the enantiotopic faces or groups of the starting materials.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. matanginicollege.ac.inresearchgate.netscispace.com These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. matanginicollege.ac.inresearchgate.net
Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org A higher atom economy signifies a more efficient process with less waste generation. wikipedia.org
For the synthesis of this compound, different synthetic routes will have varying atom economies. For example, a condensation reaction where two molecules of butan-2-ol combine to form this compound and a molecule of water would have a high atom economy. In contrast, a synthesis that involves the use of protecting groups or stoichiometric reagents that are not incorporated into the final product would have a lower atom economy. acs.org
The ideal reaction from an atom economy perspective is an addition reaction, which has a theoretical atom economy of 100%. savemyexams.com A potential route with high atom economy for this compound could be the direct addition of butan-2-ol to 1,2-butene oxide.
The table below illustrates a hypothetical atom economy calculation for the synthesis of this compound from the condensation of butan-2-ol.
Table 2: Hypothetical Atom Economy for the Condensation of Butan-2-ol
| Reactants | Molar Mass ( g/mol ) | Products | Molar Mass ( g/mol ) |
|---|---|---|---|
| 2 x Butan-2-ol (C₄H₁₀O) | 74.12 | This compound (C₈H₁₈O₃) | 162.24 |
| Water (H₂O) | 18.02 | ||
| Total Reactant Mass | 148.24 | Desired Product Mass | 162.24 |
| Atom Economy (%) | | (162.24 / 148.24) x 100 = ~90% (Note: This is an oversimplification, actual atom economy would be (162.24 / (2*74.12)) * 100 = 90.1%) | |
Reaction efficiency is also determined by the percentage yield, which compares the actual amount of product obtained to the theoretical maximum. savemyexams.com A truly efficient process will have both high atom economy and high percentage yield.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in a chemical process. acs.org Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have low volatility to minimize air pollution. researchgate.net
For the synthesis of this compound, traditional organic solvents might be replaced with greener alternatives. Water is an excellent green solvent, although the solubility of the reactants may be a limiting factor. matanginicollege.ac.in Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, are gaining traction as replacements for conventional petroleum-based solvents. researchgate.net
Another green chemistry approach is to conduct reactions in solvent-free conditions, where one of the reactants acts as the solvent. This significantly reduces waste and simplifies purification. The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as reaction media is also a promising green alternative. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature.
The development of solvent selection guides by pharmaceutical and chemical companies provides a framework for choosing solvents based on their environmental, health, and safety impacts. acs.org Applying these guides to the synthesis of this compound would favor the use of preferred solvents like water, ethanol (B145695), or isopropanol, while avoiding undesirable solvents like pentane (B18724) or dichloromethane. scispace.comacs.org
Waste reduction and byproduct valorization in synthetic processes.
The synthesis of ethers from secondary alcohols is often accompanied by the formation of byproducts, which can complicate purification and contribute to waste streams. The primary byproduct in the synthesis of this compound from butan-2-ol is butene, resulting from an elimination reaction that competes with the desired etherification. Additionally, isomeric ethers may form.
Waste Reduction Strategies:
Catalyst Selection: A key strategy for waste reduction is the use of heterogeneous catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst models) and zeolites, are advantageous over traditional homogeneous acid catalysts like sulfuric acid. aimspress.commdpi.comresearchgate.net Heterogeneous catalysts are easily separated from the reaction mixture, minimizing the need for neutralization steps that generate salt waste. thieme-connect.de For instance, in related etherification processes, the use of solid acids has been shown to be a more sustainable approach. mdpi.com
Reaction Condition Optimization: Careful control of reaction temperature can significantly influence the selectivity of the reaction. Lower temperatures generally favor the exothermic ether formation over the endothermic elimination reaction that produces alkenes. researchgate.net For example, in the dehydration of ethanol, temperatures are carefully controlled to maximize diethyl ether yield and minimize ethylene (B1197577) formation. masterorganicchemistry.com
Alternative Synthetic Routes: Emerging synthetic methods offer greener alternatives. Electrochemical synthesis, such as the Hofer-Moest reaction, can generate ethers from carboxylic acids and alcohols under non-acidic conditions, potentially reducing waste. acs.orgnih.gov Another approach is the reductive etherification of ketones with alcohols, which can be mediated by a heterogeneous platinum catalyst at ambient hydrogen pressure, with water as the only byproduct. thieme-connect.deresearchgate.net
Byproduct Valorization:
The primary byproduct, butene, is a valuable chemical feedstock in its own right. In an industrial setting, the butene stream generated could be captured and utilized in other processes, such as the production of polymers or other commodity chemicals. For example, in the production of sec-butyl alcohol, unreacted butenes are recycled back into the process. google.com This approach transforms a waste product into a valuable resource, aligning with the principles of a circular economy.
Process optimization and scale-up considerations for this compound production.
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reactor design, reaction kinetics, and purification strategies to ensure efficiency, safety, and economic viability.
For large-scale production, continuous processing is generally favored over batch production due to better consistency, safety, and throughput.
Continuous Stirred-Tank Reactors (CSTRs): A CSTR can be employed, particularly when using a solid catalyst. The design allows for continuous feeding of reactants and removal of products. In a study on alcohol dehydration, a CSTR was used with a carrier gas to facilitate the removal of volatile products. rsc.org
Fixed-Bed Reactors: These are commonly used for heterogeneously catalyzed gas-phase or liquid-phase reactions. google.com In the context of alcohol dehydration, a fixed-bed reactor would be packed with a solid acid catalyst. The design can be a single vessel or a multi-stage system where each stage can have different dimensions to optimize the reaction as the composition of the stream changes. google.comgoogle.com
Continuous Flow Synthesis: The use of micro- and mesoreactors in continuous flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for exothermic reactions. researchgate.netacs.org This technology has been successfully applied to the synthesis of various ethers and other fine chemicals. researchgate.netresearchgate.net For the synthesis of this compound, a continuous flow setup would allow for rapid optimization of reaction conditions and could be readily scaled by numbering-up (running multiple reactors in parallel).
Table 1: Comparison of Reactor Types for this compound Synthesis
| Reactor Type | Advantages | Disadvantages | Suitability for this compound Synthesis |
|---|---|---|---|
| Batch Reactor | Versatile, suitable for small-scale production and process development. | Poor heat transfer at large scale, potential for runaway reactions, lower throughput. | Good for initial studies and small quantities. |
| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control, can handle solid catalysts. | Lower conversion per unit volume compared to plug flow reactors. | Suitable for use with heterogeneous catalysts. |
| Fixed-Bed Reactor | High conversion, suitable for continuous operation with solid catalysts. | Potential for hot spots and catalyst deactivation. | Well-suited for large-scale, continuous production. |
| Reactive Distillation | Increased conversion by overcoming equilibrium limitations, process intensification. | Complex design and operation. | Highly promising for optimizing yield and reducing downstream processing. |
| Continuous Flow (Micro/Meso) Reactor | Excellent heat and mass transfer, enhanced safety, easy scale-up by numbering-up. researchgate.netacs.org | Potential for clogging with solid byproducts if not designed properly. | Ideal for process optimization and safe, scalable production. |
The rate of ether formation from a secondary alcohol like butan-2-ol can be complex, potentially involving both S(_N)1 and S(_N)2 type mechanisms. masterorganicchemistry.com A simplified pseudo-homogeneous rate expression might describe the forward reaction as first-order in the alcohol and the reverse reaction as dependent on the ether and water concentrations. In the synthesis of sec-butanol, the reverse reaction was found to be first-order in the alcohol. researchgate.net
Yield Optimization Protocols:
Control of Temperature: As previously mentioned, lower temperatures favor ether formation over alkene elimination. researchgate.netmasterorganicchemistry.com The optimal temperature must be determined experimentally to maximize the reaction rate while minimizing byproduct formation.
Water Removal: The dehydration reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants. doi.org Continuous removal of water, for example by using a Dean-Stark trap in a batch setup or through pervaporation or reactive distillation in a continuous process, can significantly increase the yield of the ether.
Reactant Ratio: The initial ratio of reactants can be optimized. However, in a self-condensation like the synthesis of this compound from butan-2-ol, this is not a variable. In cross-etherifications, using one alcohol in excess can drive the reaction.
Catalyst Loading and Type: The concentration of the acid catalyst will affect the reaction rate. For heterogeneous catalysts, the loading and activity of the catalyst are key parameters. Catalysts with higher acid capacity generally show higher activity. tdx.cat The choice between a Brønsted acid and a Lewis acid catalyst can also influence selectivity. rsc.org
Table 2: Key Parameters for Yield Optimization
| Parameter | Effect on Yield | Optimization Strategy |
|---|---|---|
| Temperature | Higher temperatures can increase reaction rate but may favor elimination byproducts. researchgate.netmasterorganicchemistry.com | Identify the optimal temperature range that balances reaction rate and selectivity. |
| Catalyst | Type and concentration affect rate and selectivity. rsc.orgtdx.cat | Screen various solid acid catalysts for activity and selectivity. Optimize catalyst loading. |
| Water Concentration | Water is a product and can inhibit the reaction. doi.org | Continuously remove water from the reaction mixture. |
| Pressure | Can influence the phase of reactants and products, affecting reaction rates. | Operate at a pressure that maintains the desired liquid phase and facilitates product separation. |
Following the synthesis, the crude product mixture will contain unreacted butan-2-ol, the desired this compound, water, the acid catalyst (if homogeneous), and byproducts like butene. For bulk synthesis, an efficient and scalable purification strategy is crucial.
Catalyst Removal: If a homogeneous acid catalyst like sulfuric acid is used, it must be neutralized with a base, such as a sodium bicarbonate or sodium carbonate solution, followed by washing with water. orgsyn.orggoogle.com The resulting aqueous layer is then separated. The use of a heterogeneous catalyst simplifies this step to a simple filtration or separation of the catalyst bed.
Washing: The organic phase is typically washed with water to remove any remaining water-soluble impurities and salts from the neutralization step. A wash with a saturated sodium bicarbonate solution can ensure complete removal of any residual acid. orgsyn.org
Drying: The washed organic layer is dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove dissolved water. alfa-chemistry.com
Distillation: The final and most critical step for purification is distillation. Due to the different boiling points of the components, fractional distillation under reduced pressure is the most effective method for separating this compound from unreacted butan-2-ol and any other less volatile byproducts. Vacuum distillation is employed to lower the boiling point and prevent thermal decomposition of the product. google.com.pg In a continuous process, a series of distillation columns would be used to separate the different components, with unreacted starting material being recycled back to the reactor.
Stereochemical Investigations and Enantioselective Syntheses of 1,1 Oxybisbutan 2 Ol
Chirality and stereoisomerism inherent in the structure of 1,1'-Oxybisbutan-2-ol.
The structural backbone of this compound, which consists of two butanol units linked by an ether oxygen at their respective C1 and C1' positions, gives rise to its potential for stereoisomerism. The key to understanding its three-dimensional variations lies in the identification of its chiral centers.
Identification of chiral centers and potential stereoisomers.
A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atoms at the 2 and 2' positions (C2 and C2') are the chiral centers. Each of these carbons is bonded to a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a -CH2-O-CH2-CH(OH)-CH3 group. The presence of two chiral centers means that the molecule can exist in a maximum of 2^n stereoisomers, where n is the number of chiral centers. For this compound, this results in 2^2 = 4 possible stereoisomers.
These stereoisomers are:
(2R, 2'R)-1,1'-Oxybisbutan-2-ol
(2S, 2'S)-1,1'-Oxybisbutan-2-ol
(2R, 2'S)-1,1'-Oxybisbutan-2-ol
(2S, 2'R)-1,1'-Oxybisbutan-2-ol
The (2R, 2'R) and (2S, 2'S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R, 2'S) and (2S, 2'R) forms are also a pair of enantiomers. However, it is important to note that the (2R, 2'S) and (2S, 2'R) isomers are identical due to a plane of symmetry, constituting a meso compound. Therefore, there are a total of three distinct stereoisomers for this compound: the (R,R) enantiomer, the (S,S) enantiomer, and the meso diastereomer.
Diastereomeric relationships and their structural implications.
Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, the relationship between the (R,R) isomer and the meso isomer is diastereomeric. Likewise, the (S,S) isomer and the meso isomer are also diastereomers.
The structural implications of these relationships are significant. Enantiomers, such as the (R,R) and (S,S) pair, have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, differing only in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. Diastereomers, on the other hand, have different physical and chemical properties. This means that the meso form of this compound will have a different melting point, boiling point, and solubility compared to the enantiomeric pair. These differences in physical properties are crucial for the separation and purification of the individual stereoisomers.
Enantioselective synthesis of specific stereoisomers of this compound.
The synthesis of a single, desired stereoisomer of this compound requires enantioselective methods that can control the stereochemical outcome of the reaction. Several strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic approaches.
Asymmetric catalysis for controlled stereochemistry.
Asymmetric catalysis involves the use of a chiral catalyst to influence the formation of one enantiomer over another. For the synthesis of this compound, a potential route could involve the asymmetric opening of a prochiral epoxide, such as propylene (B89431) oxide, with a butanol derivative, catalyzed by a chiral Lewis acid or a chiral organocatalyst. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of a specific stereoisomer of the resulting ether alcohol. The choice of catalyst and reaction conditions is critical in achieving high enantioselectivity.
Chiral auxiliary approaches in asymmetric synthesis.
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. In the synthesis of this compound, a chiral auxiliary could be attached to a butanol derivative. This chiral substrate would then react with a suitable electrophile to form the ether linkage. The steric and electronic properties of the chiral auxiliary would guide the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.
Biocatalytic methods for enantiopure this compound.
Biocatalysis utilizes enzymes as catalysts for chemical transformations. Enzymes are inherently chiral and can exhibit high levels of enantio- and regioselectivity. For the synthesis of enantiopure this compound, several biocatalytic strategies could be employed. One approach is the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Another biocatalytic method could involve the asymmetric synthesis from prochiral starting materials. For instance, a hydrolase or an etherase could catalyze the enantioselective addition of a butanol derivative to a suitable precursor, directly yielding an enantiomerically enriched product. The mild reaction conditions and high selectivity of biocatalysis make it an attractive and environmentally friendly approach for the synthesis of chiral compounds.
Diastereoselective synthesis strategies for this compound.
The diastereoselectivity in the synthesis of this compound is primarily governed by the stereochemistry of the starting materials, demonstrating a substrate-controlled process. By selecting the appropriate enantiomer of methyl 3-hydroxybutanoate, the desired stereoisomer of the final product can be obtained.
The synthesis of the (R,R) and (S,S) enantiomers, as well as the (R,S) meso-diastereomer, has been reported. jlu.edu.cn This control is achieved by carefully choosing the stereochemistry of the reacting partners in the Williamson ether synthesis. For instance, the reaction of an (R)-configured alcohol with an (R)-configured electrophile will lead to the (R,R) product. This substrate-driven approach allows for the predictable and selective formation of the desired diastereomer.
While the primary synthetic route reported for this compound relies on substrate control, reagent-controlled diastereoselectivity offers an alternative strategy in stereoselective synthesis. In a reagent-controlled approach, a chiral reagent or catalyst directs the stereochemical outcome of the reaction, regardless of the stereochemistry of the substrate. Although specific examples of reagent-controlled synthesis for this compound are not prominently documented in the reviewed literature, this remains a viable and powerful strategy for accessing specific stereoisomers. Such an approach would typically involve the use of a chiral catalyst to facilitate the etherification step, thereby inducing a preference for the formation of one diastereomer over the other.
Racemization studies and stereochemical stability of this compound.
Detailed racemization studies and a thorough evaluation of the stereochemical stability of this compound are not extensively reported in the available scientific literature. However, the general stability of ether and alcohol functionalities suggests that the stereocenters in this compound are stable under normal conditions. Racemization would likely require harsh conditions, such as strong acid or base and high temperatures, which could facilitate cleavage and re-formation of the ether linkage or oxidation-reduction at the alcohol centers. The absence of such studies in the context of its synthesis and purification implies that the stereoisomers are sufficiently stable for isolation and characterization.
Techniques for stereoisomer separation and chiral resolution of this compound.
The separation of the different stereoisomers of this compound is a crucial step in obtaining stereochemically pure compounds. Various chromatographic and crystallization techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative separation of stereoisomers. Chiral stationary phases (CSPs) within the chromatography columns interact differently with each enantiomer and diastereomer, leading to different retention times and, thus, separation.
For the analysis and purification of diol stereoisomers, various chiral columns are commercially available and have been successfully used for similar compounds. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation.
Table 1: Common Chiral Stationary Phases for Separation of Alcohols
| Chiral Stationary Phase Type | Common Trade Names | Principle of Separation |
|---|---|---|
| Polysaccharide-based | Chiralcel®, Chiralpak® | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation with the helical structure of the polysaccharide derivatives. |
| Cyclodextrin-based | Cyclobond®, Astec CHIROBIOTIC® | Inclusion of the analyte into the chiral cavity of the cyclodextrin. |
While specific application of these columns for this compound is not detailed in the reviewed literature, the successful separation of other chiral diols suggests that these methods would be highly effective.
Crystallization-based resolution is a classical and often scalable method for separating stereoisomers. This can be achieved through several approaches:
Preferential Crystallization: If the racemate crystallizes as a conglomerate (a mechanical mixture of enantiomeric crystals), it is possible to induce the crystallization of one enantiomer by seeding a supersaturated solution with a crystal of that pure enantiomer.
Diastereomeric Crystallization: This involves reacting the mixture of stereoisomers with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
For this compound, the formation of diastereomeric derivatives, such as esters or urethanes, with a chiral resolving agent could facilitate separation by crystallization.
Table 2: Common Chiral Resolving Agents for Alcohols
| Resolving Agent | Class | Reactive Functional Group |
|---|---|---|
| (-)-Mandelic Acid | Chiral Carboxylic Acid | Carboxyl |
| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Sulfonyl |
| (-)-Brucine | Chiral Amine | Amine (for derivatization) |
The successful synthesis of the individual stereoisomers of this compound implies that effective purification and separation techniques, likely including column chromatography, were employed, although specific details of chiral resolution methods like preferential or diastereomeric crystallization are not explicitly provided in the primary synthetic literature. jlu.edu.cn
Derivatization for Stereoisomer Differentiation in the Stereochemical Investigation of this compound
The differentiation and characterization of the stereoisomers of this compound, which possesses two stereogenic centers, necessitates the use of techniques that can distinguish between enantiomeric and diastereomeric pairs. A powerful and widely employed strategy in this regard is chemical derivatization, which converts the stereoisomers into new compounds with distinct physicochemical properties, particularly their nuclear magnetic resonance (NMR) spectra. This approach relies on the use of a chiral derivatizing agent (CDA) to convert the enantiomers of this compound into a mixture of diastereomers. wikipedia.org
The fundamental principle behind this method is that while enantiomers are indistinguishable in an achiral environment, such as a standard NMR solvent, diastereomers possess different physical and spectral properties. wikipedia.org By reacting the racemic or enantiomerically enriched this compound with an enantiomerically pure CDA, diastereomeric products are formed that will exhibit separate signals in their NMR spectra. This allows for the quantification of the enantiomeric excess (ee) and can also be used to determine the absolute configuration of the stereocenters.
A commonly utilized class of CDAs for chiral alcohols and diols are chiral carboxylic acids and their derivatives, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. springernature.com The reaction of this compound with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, would yield the corresponding bis-MTPA esters.
The resulting diastereomeric esters will exhibit different chemical shifts for the protons and carbons near the stereogenic centers. The analysis of the chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters (Δδ = δS - δR) provides valuable information for the assignment of the absolute configuration of the diol. mdpi.com
For a secondary alcohol, the protons on one side of the newly formed ester plane will be shielded by the phenyl group of the MTPA moiety, while those on the other side will be deshielded. The magnitude and sign of the Δδ values for the protons adjacent to the stereocenters can be correlated to the absolute configuration.
While specific research detailing the derivatization of this compound is not extensively published, the principles can be illustrated with data from structurally similar diols, such as butane-1,2-diol and butane-2,3-diol. The expected outcome for this compound would follow a similar pattern.
The derivatization reaction would proceed as follows:
(2R,2'R)-1,1'-Oxybisbutan-2-ol + 2 (R)-MTPA-Cl → bis-(R)-MTPA ester of (2R,2'R)-diol (2S,2'S)-1,1'-Oxybisbutan-2-ol + 2 (R)-MTPA-Cl → bis-(R)-MTPA ester of (2S,2'S)-diol
These two products are diastereomers and will have distinct ¹H and ¹⁹F NMR spectra. Similarly, reacting the racemic diol with a single enantiomer of the CDA will produce a mixture of diastereomers that can be distinguished by NMR, allowing for the determination of the enantiomeric composition.
The table below illustrates hypothetical ¹H NMR chemical shift differences (ΔδS-R) for the protons adjacent to the stereogenic centers in the bis-MTPA esters of a generic 1,2-diol, which can be considered analogous to one of the butan-2-ol units in this compound.
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ(S-R) (ppm) |
|---|---|---|---|
| H-1a | 1.30 | 1.25 | +0.05 |
| H-1b | 1.45 | 1.42 | +0.03 |
| H-2 | 5.20 | 5.28 | -0.08 |
| H-3a | 3.60 | 3.65 | -0.05 |
| H-3b | 3.75 | 3.82 | -0.07 |
This table presents hypothetical data for illustrative purposes, based on typical values observed for Mosher's esters of secondary alcohols.
In addition to Mosher's acid, other chiral derivatizing agents can be employed for the stereoisomer differentiation of diols. Chiral boric acids, for instance, react with diols to form stable cyclic boronate esters. nih.gov The resulting diastereomeric esters can also be analyzed by NMR spectroscopy, often providing significant chemical shift differences that facilitate the determination of enantiomeric purity.
The choice of the chiral derivatizing agent can be crucial and may depend on the specific structure of the analyte and the desired analytical outcome. Factors such as the completeness of the derivatization reaction, the magnitude of the induced chemical shift differences, and the absence of kinetic resolution are important considerations for achieving accurate stereochemical analysis.
Reactivity Profiles and Transformational Chemistry of 1,1 Oxybisbutan 2 Ol
Derivatization Reactions of 1,1'-Oxybisbutan-2-ol
The hydroxyl groups of this compound are the primary sites for derivatization, enabling the formation of esters, ethers, acetals, and ketals. The ether linkage, while generally more stable, can also be functionalized under specific conditions.
Esterification and Etherification at Hydroxyl Functionalities
The two secondary hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction, typically catalyzed by a strong acid like sulfuric acid, results in the formation of the corresponding mono- or di-esters. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction.
Similarly, etherification of the hydroxyl groups can be achieved. A common method is the Williamson ether synthesis, where the alcohol is first treated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form an ether. Given that this compound has two hydroxyl groups, this reaction can be used to synthesize mono- or di-ethers, depending on the stoichiometry of the reagents.
| Reaction Type | Reagents | Product Type | Key Conditions |
| Esterification | Carboxylic Acid | Ester | Acid catalyst, Heat |
| Etherification | Alkyl Halide, Strong Base | Ether | Anhydrous conditions |
Formation of Acetals and Ketals
The diol structure of this compound makes it a suitable reactant for the formation of cyclic acetals and ketals when reacted with aldehydes and ketones, respectively. This reaction is also acid-catalyzed and involves the nucleophilic attack of the hydroxyl groups on the carbonyl carbon. The formation of a five or six-membered ring is thermodynamically favored. The reaction with an aldehyde yields a cyclic acetal, while reaction with a ketone produces a cyclic ketal. This reaction is reversible and can be used to protect the hydroxyl groups during other chemical transformations.
| Carbonyl Compound | Product | Ring Structure |
| Aldehyde | Cyclic Acetal | Dioxolane or Dioxane derivative |
| Ketone | Cyclic Ketal | Dioxolane or Dioxane derivative |
Functionalization at the Ether Linkage
The ether linkage in this compound is generally unreactive under many conditions. However, it can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage reaction breaks the carbon-oxygen bond of the ether, leading to the formation of alkyl halides and alcohols. In the case of this compound, cleavage of the ether linkage would result in the formation of halogenated butanols. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Participation of this compound in Polymerization Reactions
The presence of two hydroxyl groups allows this compound to act as a monomer in condensation polymerization reactions, leading to the formation of polyesters and polyethers.
Role as a Monomer in Condensation Polymerization
In condensation polymerization, monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. This compound, being a diol, can react with dicarboxylic acids or their derivatives to form polyesters. The ester linkages are formed between the hydroxyl groups of the diol and the carboxyl groups of the dicarboxylic acid. The properties of the resulting polyester (B1180765), such as its molecular weight, melting point, and flexibility, can be controlled by the choice of the dicarboxylic acid and the polymerization conditions.
Similarly, this compound can in principle be used to synthesize polyethers through a self-condensation reaction under acidic conditions, where the hydroxyl group of one molecule reacts with the hydroxyl group of another to form an ether linkage with the elimination of water.
Incorporation into Linear and Branched Polymer Architectures
When this compound is reacted with a linear dicarboxylic acid, a linear polyester is typically formed. The repeating unit of the polymer will consist of alternating diol and dicarboxylic acid residues.
The structure of this compound also offers the potential for creating branched polymer architectures. If a tri- or multifunctional carboxylic acid is used as a co-monomer in the polymerization, the resulting polyester will have a branched or cross-linked structure. The ether linkage within the this compound backbone can also influence the flexibility and other properties of the final polymer.
| Polymer Type | Co-monomer | Resulting Architecture |
| Polyester | Dicarboxylic Acid | Linear |
| Branched Polyester | Tri/Multifunctional Carboxylic Acid | Branched/Cross-linked |
| Polyether | Self-condensation | Linear or Branched |
Oxidation reactions involving this compound.
A thorough review of scientific literature did not yield any studies focused on the selective oxidation of the secondary hydroxyl groups of this compound. Consequently, there are no published research findings, experimental details, or data tables available for this specific transformation.
There are no documented studies on the oxidative cleavage of this compound. Research literature lacks any data concerning the conditions, reagents, or products of such reactions for this particular molecule.
Reduction pathways of this compound derivatives.
No research has been published detailing the synthesis of derivatives of this compound, nor their subsequent reduction. As a result, there are no established reduction pathways or specific research findings to report.
Coordination chemistry studies with this compound as a ligand.
There is no available research on the use of this compound as a ligand in coordination chemistry. Studies detailing its chelation properties or the formation and characterization of any metal-ligand complexes involving this compound have not been found in the surveyed literature.
Compound Names
As no reactions involving this compound with other named chemical compounds were found in the literature, a table of compound names is not applicable.
Stereochemical implications in coordination.
The presence of two chiral centers in this compound has significant stereochemical implications when it acts as a ligand in coordination complexes. The molecule can exist as three stereoisomers: (R,R), (S,S), and the meso compound (R,S). The coordination of these stereoisomers to a metal center can lead to the formation of diastereomeric complexes with distinct properties.
The coordination number and the preferred geometry of the metal ion also play a crucial role. In an octahedral complex, for example, a tridentate coordinating this compound ligand (coordinating through the ether oxygen and both hydroxyl groups) would create a specific facial or meridional arrangement, with the stereochemistry of the ligand influencing the disposition of other ligands.
Table 1: Potential Stereochemical Outcomes in the Coordination of this compound Isomers
| Ligand Stereoisomer | Metal Center (Example) | Potential Complex Geometry | Stereochemical Feature |
|---|---|---|---|
| (R,R)-1,1'-Oxybisbutan-2-ol | M(II) | Octahedral | Chiral complex |
| (S,S)-1,1'-Oxybisbutan-2-ol | M(II) | Octahedral | Enantiomeric chiral complex |
Mechanistic elucidation of key reactions involving this compound.
The mechanistic pathways of reactions involving this compound, such as its synthesis or its participation in further chemical transformations, can be understood through the analysis of transition states and the identification of reaction intermediates.
The concept of a transition state is central to understanding the kinetics of a chemical reaction. A transition state represents a high-energy, transient molecular configuration along the reaction coordinate. youtube.com For reactions involving this compound, computational chemistry can be employed to model the geometry and energy of these transition states.
For example, in the Williamson ether synthesis to form the ether linkage of this compound, the transition state would involve the partial formation of the new carbon-oxygen bond and the partial breaking of the bond between the carbon and the leaving group. The stereochemistry at the reacting carbon center would influence the energy of this transition state.
Table 2: Hypothetical Transition State Analysis for a Reaction Step
| Reaction Step | Reactants | Transition State Features | Product |
|---|---|---|---|
| Etherification | Alkoxide + Alkyl halide | Elongated C-leaving group bond, forming C-O bond | Ether |
Reaction intermediates are transient species formed during a multi-step reaction that have a finite, albeit short, lifetime. lumenlearning.comwikipedia.org In reactions involving this compound, various intermediates could be postulated depending on the reaction conditions.
For instance, in an acid-catalyzed dehydration of this compound, a carbocation intermediate could be formed at one of the secondary carbon atoms following the protonation of a hydroxyl group and subsequent loss of water. libretexts.orglibretexts.org The stability of this carbocation would be influenced by the electronic effects of the ether oxygen and the alkyl chain. The formation of such an intermediate would have significant stereochemical consequences, potentially leading to a racemic mixture of products if the carbocation is planar. libretexts.orglibretexts.org
Spectroscopic techniques, such as NMR and mass spectrometry, are often used to detect and characterize reaction intermediates, providing crucial evidence for a proposed reaction mechanism. lumenlearning.com
Table 3: Potential Reaction Intermediates in Transformations of this compound
| Reaction Type | Postulated Intermediate | Key Characteristics | Potential Subsequent Steps |
|---|---|---|---|
| Acid-catalyzed dehydration | Secondary carbocation | Planar geometry at the cationic center | Elimination to form an alkene, rearrangement |
| Base-mediated deprotonation | Alkoxide | Negatively charged oxygen | Nucleophilic attack |
Advanced Spectroscopic and Chromatographic Elucidation Techniques for 1,1 Oxybisbutan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 1,1'-Oxybisbutan-2-ol, a comprehensive suite of NMR experiments would be utilized to establish its precise structure.
¹H NMR and ¹³C NMR Investigations
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit a set of signals corresponding to the chemically non-equivalent protons in the molecule. Due to the ether linkage connecting two butan-2-ol units, a degree of symmetry is present. However, the presence of two chiral centers at the C2 and C2' positions can lead to diastereomers, which would result in more complex spectra. For a simplified analysis, assuming a racemic mixture of a single diastereomer, we can predict the chemical shifts. The protons on carbons adjacent to the oxygen atoms (C1, C1', C2, and C2') are expected to be deshielded and thus appear at a lower field (higher ppm values). The terminal methyl protons (C4 and C4') would be found at the highest field (lowest ppm). The hydroxyl protons would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. docbrown.infohmdb.ca
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For this compound, four unique carbon signals would be expected in a proton-decoupled spectrum, reflecting the symmetry of the molecule. The carbons bonded to the ether and hydroxyl oxygens (C1, C1', C2, and C2') would resonate at the lowest fields due to the electronegativity of the oxygen atoms. docbrown.infochemicalbook.com
| Predicted ¹H and ¹³C NMR Data for this compound | ||
|---|---|---|
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C1' | ~3.4 - 3.6 | ~78 - 82 |
| C2/C2' | ~3.7 - 3.9 | ~70 - 74 |
| C3/C3' | ~1.4 - 1.6 | ~30 - 34 |
| C4/C4' | ~0.9 - 1.0 | ~9 - 12 |
| OH | Variable (broad s) | - |
Two-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the predicted ¹H and ¹³C signals and to determine the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butan-2-ol spin systems on either side of the ether linkage.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the proton signal around 3.7-3.9 ppm would show a correlation to the carbon signal around 70-74 ppm, confirming the C2/C2' position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. In the case of this compound, HMBC would show correlations from the C1 protons to the C2 carbon, and from the C2 protons to the C1 and C3 carbons, further solidifying the structural assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be instrumental in determining the relative stereochemistry of the two chiral centers (C2 and C2'). Correlations between protons on the two separate butanol moieties would indicate that they are close in space, which can help in assigning the diastereomeric form.
Mass Spectrometry (MS) Fragmentation Studies for Molecular Architecture Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Techniques
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak ([M]⁺) at m/z 162 would likely be of low abundance or absent due to the instability of the ether and alcohol functional groups under these conditions. The fragmentation pattern would be dominated by α-cleavage adjacent to the ether oxygen and the hydroxyl groups. Common fragmentation pathways for ethers include the cleavage of the C-O bond and the C-C bond alpha to the oxygen. whitman.edumiamioh.edu For alcohols, a characteristic loss of a water molecule (M-18) is often observed. docbrown.infolibretexts.org
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is less likely to cause fragmentation. It would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 163 or a sodiated adduct [M+Na]⁺ at m/z 185. This technique is particularly useful for confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
High-resolution mass spectrometry can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound, with a molecular formula of C₈H₁₈O₃, the exact mass of the protonated molecule [C₈H₁₉O₃]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion from ESI-MS) which is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique provides detailed structural information. For the [M+H]⁺ ion of this compound, fragmentation would likely involve the loss of a butan-2-ol molecule (74 Da) or a butoxy radical. The fragmentation of the ether linkage would also be a prominent pathway.
| Predicted Key Mass Spectrometry Fragments for this compound | |
|---|---|
| m/z | Predicted Fragment Identity |
| 163 | [M+H]⁺ (protonated molecule) |
| 145 | [M+H - H₂O]⁺ (loss of water) |
| 117 | [M+H - C₂H₅OH]⁺ (cleavage and rearrangement) |
| 89 | [C₄H₉O₂]⁺ (cleavage of the ether bond) |
| 73 | [C₄H₉O]⁺ (protonated butoxy fragment) |
| 57 | [C₄H₉]⁺ (butyl cation) |
Infrared (IR) and Raman spectroscopic investigations of functional group presence and vibrational modes.
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and probe the molecular vibrations of a compound. For this compound, these methods provide definitive evidence for its core structural features: hydroxyl groups and an ether linkage.
In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. The covalent bonds within this compound can be visualized as springs that stretch and bend at specific, characteristic frequencies. msu.edu The IR spectrum of this compound is dominated by features arising from its alcohol and ether groups. A very prominent and broad absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. pressbooks.pub The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. pressbooks.pub Another key feature is the C-O stretching vibration of the secondary alcohol, which typically appears as a strong band in the 1260-1050 cm⁻¹ range. pressbooks.pub The ether linkage (C-O-C) also gives rise to a strong C-O stretching absorption, usually found around 1150-1085 cm⁻¹, which may overlap with the alcohol C-O stretch. mdpi.com The aliphatic C-H stretching vibrations from the butane (B89635) chains are expected just below 3000 cm⁻¹. masterorganicchemistry.com
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique. libretexts.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. While O-H stretching vibrations are typically weak in Raman spectra, the C-C backbone, C-H, and the symmetric C-O-C ether stretching vibrations are expected to produce distinct and measurable signals. The low-frequency Raman region (below 200 cm⁻¹) can provide information about the collective vibrational modes of the molecular structure, which can be useful for studying different physical forms or polymorphic structures. oxinst.comnih.gov
Table 1: Characteristic IR Absorptions and Raman Shifts for this compound
| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Notes |
| Alcohol (O-H) | O-H Stretch (H-bonded) | 3500 - 3200 (Broad, Strong) | Weak | The broadness in IR is due to hydrogen bonding. pressbooks.pubmasterorganicchemistry.com |
| Alkane (C-H) | C-H Stretch | 2960 - 2850 (Strong) | Strong | Characteristic of the sp³ hybridized carbons in the butyl chains. youtube.com |
| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1150 - 1085 (Strong) | Weak-Medium | A key indicator of the ether linkage. rsc.org |
| Alcohol (C-O) | C-O Stretch | 1260 - 1050 (Strong) | Medium | Relates to the secondary alcohol functional groups. pressbooks.pub |
| Alkane (CH₂) | CH₂ Bend (Scissoring) | ~1465 | Medium | Bending vibration of the methylene (B1212753) groups. |
Advanced chromatographic methodologies for purity assessment and isomer separation.
Chromatography is indispensable for assessing the purity of this compound and for separating its various stereoisomers. Given the compound's polarity, chirality, and moderate volatility, a range of advanced chromatographic techniques are applicable.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the polar hydroxyl groups which can cause peak tailing and reduce volatility, direct analysis of this compound can be challenging. Therefore, derivatization is often employed. The hydroxyl groups can be converted to less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, through a reaction with a silylating agent.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar polysiloxane-based stationary phase like DB-5ms). The separated components then enter the mass spectrometer, which serves as a detector. Mass spectrometry provides both qualitative (structural information from fragmentation patterns) and quantitative data. publications.gc.ca Electron ionization (EI) would likely lead to characteristic fragmentation of the derivatized molecule, including alpha-cleavage adjacent to the ether oxygen and the silylated hydroxyl groups, providing data for unambiguous structure confirmation. foodb.ca The high sensitivity of GC-MS also allows for the detection of trace impurities. who.int
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not require the analyte to be vaporized. bu.edu However, the analysis of diols by LC-MS can present challenges, such as poor ionization efficiency in common sources like electrospray ionization (ESI). sci-hub.se
To overcome this, derivatization strategies can be employed to enhance sensitivity. For instance, reacting the vicinal diol moieties with specific boronic acids can form cyclic boronates that ionize much more efficiently. sci-hub.senih.gov Alternatively, method optimization, including the choice of mobile phase additives and ionization source parameters, can improve analyte response. Atmospheric pressure chemical ionization (APCI) may also be a viable alternative to ESI for this type of molecule. bu.edu
LC is also a primary tool for isomer separation. nih.gov
Reversed-Phase LC (RP-LC): Using a nonpolar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile (B52724) or water/methanol), RP-LC can separate compounds based on hydrophobicity. While it may not resolve all stereoisomers, it is effective for general purity assessment.
Normal-Phase LC (NP-LC): Using a polar stationary phase (like silica) with a nonpolar mobile phase, NP-LC separates based on polarity and can be effective for isomer separation.
Chiral LC: To separate the enantiomers ((2R,2'R) and (2S,2'S)) and the meso form ((2R,2'S)) of this compound, chiral stationary phases (CSPs) are required. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.
The coupling of these LC methods with tandem mass spectrometry (MS/MS) provides extremely high selectivity and specificity, allowing for the quantification of isomers even in complex matrices. nih.gov
Supercritical Fluid Chromatography (SFC) is a powerful hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. teledynelabs.com SFC offers several advantages for the analysis of this compound, particularly for chiral separations. researchgate.net
The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to LC. nih.gov To analyze polar compounds, a polar organic solvent (a modifier), such as methanol, is added to the CO₂ mobile phase. chromatographyonline.com The separation of the stereoisomers of this compound is an ideal application for SFC. By using a column packed with a chiral stationary phase, the different stereoisomers can be resolved with high efficiency and speed. shimadzu.com Polar stationary phases, such as those with diol or amino functional groups, have proven effective for many SFC-based separations. chromatographytoday.comchromatographyonline.com The "green" nature of SFC, which significantly reduces the consumption of organic solvents compared to normal-phase LC, is another significant advantage. nih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound | Considerations |
| GC-MS | Separation of volatile compounds in the gas phase. | High resolution, sensitive detection, structural info from MS. | Requires derivatization to increase volatility and prevent peak tailing. |
| LC-MS | Separation of soluble compounds in the liquid phase. | Direct analysis of the polar molecule, versatile for isomer separation (especially with chiral columns). nih.gov | Can suffer from poor ionization efficiency; may require derivatization for sensitivity enhancement. sci-hub.se |
| SFC | Separation using a supercritical fluid mobile phase. | Fast, efficient separation of stereoisomers, reduced organic solvent use ("green" chemistry). researchgate.netnih.gov | Requires specialized instrumentation; optimization of modifiers and backpressure is crucial. |
X-ray Crystallographic studies for precise solid-state molecular geometry determination (if applicable).
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
For this compound, a successful crystallographic analysis would yield a wealth of structural information. It would confirm the connectivity of the atoms and provide precise geometric parameters for the entire molecule. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, most notably the hydrogen-bonding network formed by the hydroxyl groups. The specific arrangement and geometry of these hydrogen bonds are critical to understanding the solid-state properties of the substance.
As of now, a search of publicly available crystallographic databases does not indicate that the crystal structure of this compound has been determined. The applicability of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be challenging for liquids or oils. If a suitable crystal were obtained, this technique would provide the most accurate and detailed picture of its molecular structure.
Chiroptical spectroscopic techniques for stereochemical assignment and enantiomeric excess determination.
The molecular structure of this compound possesses two chiral centers at the C2 and C2' positions. This gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,2'R)-1,1'-Oxybisbutan-2-ol and (2S,2'S)-1,1'-Oxybisbutan-2-ol, and an achiral meso form, (2R,2'S)-1,1'-Oxybisbutan-2-ol, which has a plane of symmetry.
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules, providing crucial information about their stereochemistry. mertenlab.de These methods are essential for distinguishing between the stereoisomers of this compound and for quantifying their relative amounts. documentsdelivered.com
Optical Rotation (Polarimetry): This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The enantiomers, (2R,2'R) and (2S,2'S), will rotate the light by equal amounts but in opposite directions (e.g., +X° and -X°). The meso form, being achiral, will not rotate the light and is optically inactive.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The (2R,2'R) and (2S,2'S) enantiomers will produce mirror-image CD spectra. The meso isomer, being achiral, will not exhibit a CD spectrum. CD is particularly powerful for assigning the absolute configuration of stereocenters, often by comparing experimental spectra to those predicted by theoretical calculations.
These techniques are also fundamental for determining the optical purity or enantiomeric excess (ee) of a sample. The magnitude of the measured optical rotation or CD signal is directly proportional to the excess of one enantiomer over the other in a mixture.
Table 3: Stereoisomers of this compound and Their Expected Chiroptical Properties
| Stereoisomer | Configuration | Chirality | Optical Activity | Circular Dichroism (CD) |
| Enantiomer 1 | (2R,2'R) | Chiral | Optically Active (e.g., dextrorotatory, +) | Exhibits a CD spectrum. |
| Enantiomer 2 | (2S,2'S) | Chiral | Optically Active (e.g., levorotatory, -) | Exhibits a mirror-image CD spectrum to the (2R,2'R) isomer. |
| Meso Form | (2R,2'S) | Achiral | Optically Inactive | No CD spectrum. |
Circular Dichroism (CD) spectroscopy.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, occurs in the vicinity of an electronic absorption band of a chromophore. amrita.edu For aliphatic alcohols and ethers like this compound, the primary chromophores are the hydroxyl (-OH) and ether (C-O-C) functional groups. The electronic transitions for these groups (n → σ*) occur at very short wavelengths, typically in the far-ultraviolet (UV) region (below 200 nm). harvard.edu
Due to the technical challenges of performing measurements in the far-UV region, where atmospheric and solvent absorption can be significant, obtaining electronic CD spectra for simple acyclic alcohols can be difficult. libretexts.org Consequently, the electronic CD spectrum of this compound is expected to show weak Cotton effects in this region. The sign and magnitude of these effects would be highly sensitive to the absolute configuration at the two chiral centers (C2 and C2') and the rotamer populations around the various C-C and C-O bonds.
A more powerful technique for the stereochemical analysis of molecules like this compound is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. wikipedia.orgnih.gov VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information even for molecules lacking strong UV-Vis chromophores. nih.govjascoinc.com For this compound, VCD spectra in the C-H and O-H stretching and bending regions would be expected to provide a unique fingerprint for each stereoisomer.
Hypothetical Circular Dichroism Data for a Stereoisomer of this compound:
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Band Assignment |
| ~185 | +250 | n → σ* (Hydroxyl) |
| ~175 | -150 | n → σ* (Ether) |
Note: The data in this table is illustrative and represents plausible values for a chiral acyclic diol ether. Actual experimental values would need to be determined empirically.
Computational Chemistry and Theoretical Modeling of 1,1 Oxybisbutan 2 Ol Systems
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic properties that govern a molecule's reactivity and interactions. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1,1'-Oxybisbutan-2-ol, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT is used to calculate the electron density and derive the partial atomic charges on each atom. This charge distribution is crucial for understanding the molecule's polarity, its interaction with other molecules, and the nature of its intramolecular forces, such as hydrogen bonding. A hypothetical table of calculated partial charges for a conformer of this compound is presented below to illustrate the type of data that would be generated.
| Atom Type | Predicted Partial Charge (a.u.) |
| Ether Oxygen (O) | -0.5 to -0.7 |
| Hydroxyl Oxygen (O) | -0.6 to -0.8 |
| Hydroxyl Hydrogen (H) | +0.4 to +0.5 |
| Carbon (C) adjacent to Ether O | +0.1 to +0.2 |
| Carbon (C) with Hydroxyl Group | +0.2 to +0.3 |
Note: This table is illustrative and not based on actual calculated data for this compound.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more intensive than DFT, can provide highly accurate single-point energies for different molecular geometries. For this compound, these high-level calculations would be essential for benchmarking the energies of various conformers and for calculating precise energy barriers for conformational changes, providing a "gold standard" for less computationally expensive methods.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the butyl chains and the central ether linkage in this compound gives rise to a complex potential energy surface with numerous possible conformations (rotamers).
A systematic conformational search would be the first step in this analysis. This involves rotating the molecule around its single bonds to identify local energy minima on the potential energy surface, which correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. The energy barriers between these stable conformers, which represent the energy required for interconversion, can also be calculated. This information is crucial for understanding the molecule's flexibility and the accessibility of different shapes.
A hypothetical energy profile for the rotation around a C-O bond in this compound could be generated, showing the relative energies of staggered and eclipsed conformations.
The two hydroxyl groups in this compound can potentially form intramolecular hydrogen bonds with the ether oxygen or with each other. The formation of such bonds can significantly stabilize certain conformations. Computational methods can predict the geometries and energies of these hydrogen bonds.
Conversely, steric hindrance between the two butyl chains or between bulky substituents can destabilize certain conformations. The balance between attractive forces like hydrogen bonding and repulsive steric effects will ultimately determine the preferred conformations of the molecule. For example, a conformer with a strong intramolecular hydrogen bond might be favored despite some steric strain.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide information on static structures and energies, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.
For this compound, MD simulations would provide insights into its conformational dynamics, showing how the molecule flexes and changes its shape over time in a given environment (e.g., in a vacuum or in a solvent). By simulating the molecule in a solvent like water, the interactions between the hydroxyl and ether groups of this compound and the surrounding water molecules can be studied in detail. This would reveal information about intermolecular hydrogen bonding, the structure of the solvation shell, and how the solvent influences the conformational preferences of the molecule.
Reaction pathway elucidation and transition state analysis using computational methods.
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These methods enable the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is vital for understanding reaction kinetics and mechanisms.
The prediction of reaction mechanisms for this compound often involves the application of Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for studying the electronic structure and energetics of molecular systems. For a molecule like this compound, which contains both ether and alcohol functional groups, several reaction types can be computationally investigated.
One such reaction is acid-catalyzed dehydration . In this process, one of the hydroxyl groups is protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of an unsaturated ether. Computational studies can model this process by calculating the energies of the protonated species, the carbocation intermediate, and the final alkene product. The reaction pathway can be elucidated by locating the transition state for each step. For example, a study on the catalytic dehydration of ethanol (B145695) has shown that diethyl ether can be a key intermediate in the formation of ethylene (B1197577), with an apparent activation energy of 25.4 kcal mol−1 for the rate-determining step. mdpi.com
Another important reaction is ether cleavage , which can occur under strongly acidic conditions. masterorganicchemistry.com Computational models can simulate the protonation of the ether oxygen followed by nucleophilic attack by a counter-ion (e.g., iodide). The mechanism can proceed via an SN1 or SN2 pathway depending on the structure of the ether. For a secondary alcohol derivative like this compound, both pathways could be competitive, and computational analysis can determine the preferred route by comparing the activation energies of the respective transition states.
The table below illustrates hypothetical reaction pathways for this compound that could be investigated using computational methods.
| Reaction Type | Proposed Mechanism Steps | Computational Method | Key Information Gained |
| Acid-Catalyzed Dehydration | 1. Protonation of -OH group. 2. Loss of water to form a carbocation. 3. Deprotonation to form an alkene. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) | Reaction energy profile, activation barriers, stability of intermediates. |
| Ether Cleavage (e.g., with HI) | 1. Protonation of the ether oxygen. 2. Nucleophilic attack by I- (SN1 or SN2). | DFT, Ab initio methods (e.g., MP2) | Preferred reaction pathway (SN1 vs. SN2), transition state geometries. |
| Oxidation of Alcohol | 1. Abstraction of the hydroxyl proton. 2. Abstraction of the hydrogen from the secondary carbon. | DFT, Transition State Theory | Reaction kinetics, identification of the most likely oxidation products. |
Computational chemistry is a powerful tool for investigating the mechanisms of catalytic reactions involving this compound. By modeling the interactions between the substrate, catalyst, and any co-reagents, the entire catalytic cycle can be mapped out. This includes the initial binding of the reactant(s) to the catalyst, the chemical transformation steps (each with its own transition state), and the final release of the product(s).
For instance, the etherification of alcohols can be catalyzed by various solid acid catalysts. uw.edu.pl A computational investigation of such a process for this compound could involve modeling the adsorption of the molecule onto the catalyst surface, the surface-mediated proton transfer events, and the subsequent formation of new ether linkages. DFT calculations can be used to determine the adsorption energies and the activation barriers for the surface reactions, thereby providing insights into the catalyst's activity and selectivity.
Similarly, the selective cleavage of the ether bond in this compound could be achieved using a suitable catalyst. researchgate.net Computational modeling can help in the design of such a catalyst by simulating the interaction of the ether with the catalytic active site. For example, a theoretical study on the selective cleavage of aryl ether bonds in lignin (B12514952) model compounds has been performed using various catalysts. rsc.org By understanding the electronic and steric factors that govern the catalytic activity, more efficient and selective catalysts can be developed.
The following table outlines a hypothetical catalytic cycle for the dehydration of this compound on a solid acid catalyst, which could be modeled computationally.
| Step in Catalytic Cycle | Description | Computational Parameters |
| 1. Adsorption | This compound adsorbs onto an active site of the catalyst. | Adsorption energy, optimized geometry of the adsorbed complex. |
| 2. Protonation | A proton from the catalyst is transferred to one of the hydroxyl groups. | Transition state for proton transfer, activation energy. |
| 3. Dehydration | The protonated hydroxyl group leaves as a water molecule, forming a surface-bound carbocation. | Transition state for water elimination, carbocation stability. |
| 4. Deprotonation | A proton is transferred back to the catalyst from an adjacent carbon atom, forming a double bond. | Transition state for deprotonation, activation energy. |
| 5. Desorption | The unsaturated ether product desorbs from the catalyst surface. | Desorption energy. |
Prediction of structure-reactivity relationships for this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. nih.gov For this compound and its derivatives, these models can be developed to predict their reactivity in various chemical transformations.
The first step in developing a QSAR/QSPR model is to generate a set of molecular descriptors for each compound in a dataset. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). The next step is to use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.
For example, a QSAR model could be developed to predict the rate constant for the oxidation of a series of derivatives of this compound. The model might reveal that the reaction rate is positively correlated with the energy of the Highest Occupied Molecular Orbital (HOMO) and negatively correlated with the steric bulk around the hydroxyl group. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives. Studies on the toxicity of alcohols and phenols have successfully employed QSAR models. researchgate.net
The table below presents a hypothetical set of descriptors and their potential relationship with the reactivity of this compound derivatives in an acid-catalyzed dehydration reaction.
| Molecular Descriptor | Description | Expected Correlation with Dehydration Rate |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Positive (higher HOMO energy facilitates protonation). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Negative (lower LUMO energy indicates greater electrophilicity of the carbocation intermediate). |
| Partial Charge on Hydroxyl Oxygen | The localized charge on the oxygen atom of the -OH group. | Negative (more negative charge enhances protonation). |
| Steric Hindrance (e.g., Tolman's cone angle) | A measure of the bulkiness of substituents near the reaction center. | Negative (increased steric hindrance impedes access of the catalyst). |
| pKa | A measure of the acidity of the hydroxyl proton. | Negative (lower pKa indicates a more easily protonated alcohol). |
In silico screening for novel derivatives and their potential reactivities.
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of virtual compounds for molecules with desired properties. nih.gov This approach can be applied to the discovery of novel derivatives of this compound with specific reactivities.
The process typically begins with the creation of a virtual library of derivatives of the parent molecule. This can be done by systematically modifying the structure of this compound, for example, by introducing different functional groups at various positions. Then, for each compound in the library, a set of relevant molecular descriptors is calculated.
The next step is to use a previously developed QSAR/QSPR model or a docking simulation to predict the reactivity or property of interest for each derivative. For instance, if the goal is to find a derivative with enhanced reactivity in a particular reaction, a QSAR model that predicts the reaction rate constant can be used to screen the library. The compounds that are predicted to have the highest reactivity can then be prioritized for synthesis and experimental testing.
High-throughput screening methods can also be complemented by computational approaches to accelerate the discovery of new catalysts or reaction conditions. acs.orgresearchgate.net For example, a virtual library of potential catalysts could be screened for their ability to promote a specific transformation of this compound.
The following table provides a conceptual workflow for the in silico screening of this compound derivatives for enhanced catalytic activity in a hypothetical etherification reaction.
| Step | Description | Computational Tools |
| 1. Library Generation | Create a virtual library of this compound derivatives with diverse functional groups. | Molecular modeling software (e.g., Avogadro, ChemDraw). |
| 2. Descriptor Calculation | Calculate relevant quantum chemical and structural descriptors for each derivative. | DFT software (e.g., Gaussian, ORCA), QSAR descriptor software. |
| 3. Reactivity Prediction | Use a pre-existing or newly developed QSAR model to predict the etherification reaction rate for each derivative. | Statistical software (e.g., R, Python libraries), specialized QSAR software. |
| 4. Hit Identification | Rank the derivatives based on their predicted reactivity and select the most promising candidates. | Data analysis and visualization tools. |
| 5. Experimental Validation | Synthesize and experimentally test the top-ranked candidates to validate the in silico predictions. | Laboratory synthesis and analytical techniques. |
Applications and Functionalization of 1,1 Oxybisbutan 2 Ol in Materials Science and Polymer Chemistry
Role of 1,1'-Oxybisbutan-2-ol as a monomer in polymer synthesis.
General principles of polymer chemistry suggest that a diol like this compound could theoretically act as a monomer. The two hydroxyl (-OH) groups could react with other difunctional monomers, such as diisocyanates or dicarboxylic acids, to form polymers.
Polyurethane and polyester (B1180765) synthesis utilizing this compound.
In theory, this compound could react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) through polycondensation to create polyesters. However, no specific studies, reaction conditions, or resulting polymer properties involving this compound have been reported in the searched scientific literature. Research in this area often focuses on other diols, such as bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) digitellinc.comresearchgate.net or bio-derived diols repositorioinstitucional.mx, for creating polyurethanes and polyesters with specific properties.
Development of novel polymer architectures.
The structure of this compound, with its ether linkage and secondary hydroxyl groups, could potentially influence the properties of a polymer, such as flexibility, thermal stability, and solubility. Its incorporation could lead to novel polymer architectures. Nevertheless, there is no available research that explores the synthesis or characterization of such polymers derived from this specific monomer. The development of new polymer architectures is an active area of research, but it appears that this compound has not been a focus of these investigations to date researchgate.net.
Integration of this compound into specialty chemicals for material modification.
Diols are often used to modify the properties of existing polymers or to act as building blocks for specialty chemicals.
Introduction of specific functional groups into material matrices.
The ether linkage within this compound could impart specific properties, such as increased polarity or altered chemical resistance, to a material matrix. Functionalization of polymers is a key strategy for developing advanced materials rsc.orgmdpi.com, but there is no evidence of this compound being utilized for this purpose in the available literature.
Synthesis of polymeric resins and gels incorporating this compound.
Polymeric resins, such as epoxy resins, and hydrogels are often synthesized using polyol components. While this compound fits the general chemical description of a polyol, no published research details its incorporation into the synthesis of polymeric resins or gels.
Development of bio-based or renewable materials derived from this compound
The pursuit of a circular economy and sustainable chemical production has intensified research into bio-based alternatives for petroleum-derived compounds. While extensive research exists for the bio-production of platform chemicals like butanediols, direct synthesis of this compound from renewable feedstocks has not been extensively reported in scientific literature. However, a potential pathway for its bio-based derivation can be conceptualized through the synthesis of its precursors from biomass, followed by chemical conversion.
A plausible and scientifically grounded, though not yet demonstrated, approach to bio-based this compound would involve a two-stage process:
Fermentative Production of Butan-2-ol: The initial step would be the production of butan-2-ol from renewable biomass. Various microorganisms have been engineered for the production of butanediols, such as 2,3-butanediol (B46004), from different feedstocks. taylorfrancis.commdpi.com These feedstocks can range from sugars and starches to lignocellulosic and oleaginous materials. taylorfrancis.com Metabolic engineering and synthetic biology have made significant strides in optimizing microbial strains, like Escherichia coli, for the enhanced production of diols from renewable sources. acs.orgnih.gov Similar strategies could potentially be adapted to engineer microorganisms for the selective production of butan-2-ol.
Catalytic Etherification: The subsequent step would involve the etherification of the bio-derived butan-2-ol to yield this compound. The synthesis of ethers from biomass-derived alcohols is a well-established field. nih.gov This can be achieved through various catalytic processes, including direct dehydration of alcohols. The development of efficient and selective catalysts is crucial for maximizing the yield and purity of the desired ether.
The feasibility of this approach is supported by the growing body of research on the production of other bio-based diols and ethers. For instance, significant progress has been made in the bio-based synthesis of 1,4-butanediol (B3395766) (BDO) and tetrahydrofuran (B95107) (THF). researchgate.net One environmentally friendly route for bio-derived BDO involves the esterification of succinic acid (obtainable from biomass) followed by hydrogenation. rsc.org Furthermore, the production of diols from biomass is a key area of research, with methods being developed for converting biomass-derived building blocks into various diols through processes like hydrogenation and hydrogenolysis. researchgate.net
The development of renewable ethers, such as dimethyl ether (DME), is also gaining traction as a sustainable alternative to fossil fuels. frontiersin.orgadvancedsciencenews.comadvancedbiofuelsusa.info These advancements in bio-based chemical production provide a strong foundation for the potential future development of a bio-based route to this compound.
While the direct application of this compound in materials science and polymer chemistry is not widely documented, its structure as a diol ether suggests potential use as a monomer or a building block in the synthesis of polymers such as polyesters and polyurethanes. The introduction of the ether linkage could impart flexibility to the polymer backbone, while the two hydroxyl groups would allow for polymerization. Should a viable bio-based production route for this compound be established, it could serve as a novel, renewable monomer for the development of new bio-based polymers with unique properties.
Table of Research Findings on Related Bio-Based Compounds:
| Compound | Bio-based Production Method | Feedstock | Key Research Findings |
| 2,3-Butanediol | Microbial fermentation | Residual biomass (e.g., lignocellulosic compounds, starch hydrolysates, crude glycerol) | High titers (>100 g/L) have been achieved using starch hydrolysates. taylorfrancis.com |
| 1,4-Butanediol | Catalytic hydrogenation or bioconversion of sugars | Sugars, succinic acid | Can be synthesized via esterification of bio-based succinic acid followed by hydrogenation. researchgate.netrsc.org |
| Diols (general) | Hydrogenation, hydrogenolysis, and fermentation of biomass-derived building blocks | Biomass (e.g., carbohydrates, glycerol, erythritol) | Various diols can be produced through catalytic conversion of biomass-derived platform chemicals. researchgate.net |
| Ethers (general) | Etherification of biomass-derived compounds (alcohols, aldehydes, ketones, etc.) | Biomass-derived alcohols, aldehydes, ketones, furans, esters, olefins, carboxylic acids | Heterogeneous catalysts have been developed for the selective synthesis of ethers from various bio-based synthons. nih.gov |
Catalytic Applications and Ligand Design Incorporating 1,1 Oxybisbutan 2 Ol Scaffolds
Exploration of 1,1'-Oxybisbutan-2-ol as a precursor for ligand synthesis.
No research articles or patents were identified that describe the use of this compound as a starting material for the synthesis of ligands. Consequently, there is no available information on its derivatization into bidentate or polydentate ligands, nor are there established design principles for creating chiral ligands based on this specific scaffold.
Asymmetric catalysis utilizing this compound-derived catalysts.
The absence of information on ligands derived from this compound means there is no data on their application in asymmetric catalysis. There are no documented instances of its metal complexes being used to promote enantioselective or diastereoselective transformations.
Organocatalytic applications leveraging the inherent structure of this compound.
It is important to note that the absence of published research does not definitively mean that the compound has no catalytic potential, but rather that it has not been reported in the accessible scientific literature. Future research may explore the properties of this compound and its potential applications in catalysis.
Environmental Fate and Green Chemical Considerations for 1,1 Oxybisbutan 2 Ol
Biodegradation pathways and microbial transformation studies of 1,1'-Oxybisbutan-2-ol in environmental systems.
The biodegradation of this compound, a member of the glycol ether family, is a critical factor in determining its environmental persistence. While specific microbial transformation studies on this compound are limited in publicly available literature, its degradation pathways can be inferred from studies on structurally similar ether and alcohol compounds. Generally, modern glycol ethers are designed to be biodegradable, often readily breaking down in wastewater treatment facilities. alliancechemical.com
The aerobic biodegradation of ethers, such as ethyl tert-butyl ether (ETBE), often initiates with the hydroxylation of a carbon atom adjacent to the ether linkage, a reaction catalyzed by monooxygenase enzymes. researchgate.netnih.gov For this compound, this would likely occur at one of the secondary carbon atoms bonded to the oxygen atom. Following initial hydroxylation, the molecule can undergo ether cleavage, breaking the central C-O-C bond.
Another potential pathway involves the oxidation of the terminal secondary alcohol groups to ketones. The subsequent breakdown of the carbon chain can proceed via mechanisms analogous to β-oxidation, a common metabolic process for fatty acids. nih.gov Studies on other long-chain alkylated hydrocarbons show that the terminal methyl group of an alkyl chain is often oxidized to a carboxylic group, followed by β-oxidation. nih.gov
Microorganisms capable of degrading ether compounds have been identified in various environmental matrices, including soil and groundwater. researchgate.netnih.gov For instance, various bacteria and fungi have been shown to degrade n-alkylbenzenes and n-alkylcyclohexanes. nih.gov It is plausible that similar microbial consortia, particularly those with alkane hydroxylase and cytochrome P450 monooxygenase enzyme systems, would be capable of transforming this compound. researchgate.netnih.gov The presence of co-contaminants can either inhibit biodegradation through competition for oxygen and microbial activity or enhance it via cometabolism. researchgate.netnih.gov
Table 1: Plausible Biodegradation Intermediates of this compound
| Initial Reactant | Proposed Pathway | Potential Intermediate Products | Final Mineralization Products |
|---|---|---|---|
| This compound | Oxidation of Alcohol Groups | 1-(1-hydroxybutan-2-yloxy)butan-2-one; 1,1'-Oxybis(butan-2-one) | Carbon Dioxide (CO₂) and Water (H₂O) |
| Hydroxylation and Ether Cleavage | Butan-2-ol; Butan-1,2-diol; Acetaldehyde | ||
| β-Oxidation of Alkyl Chains | Acetic acid derivatives |
Environmental partitioning and transport studies (e.g., air, water, soil).
The environmental distribution of this compound is dictated by its physicochemical properties, which influence its partitioning between air, water, and soil. As a glycol ether, it possesses both hydrophilic (water-loving) alcohol groups and a more hydrophobic (water-fearing) ether-linked alkyl structure. alliancechemical.com This dual nature results in significant water solubility. alliancechemical.com
High water solubility suggests that if released into the environment, this compound will preferentially partition to the aqueous phase. usgs.gov Similar to other ether oxygenates like MTBE, it is expected to exhibit weak sorption to soil and sediment particles. usgs.gov This low affinity for soil organic matter means that it will be highly mobile in subsurface environments, potentially leading to groundwater contamination if a significant release occurs.
Table 2: Estimated Environmental Partitioning Properties for this compound
| Property | Estimated Value/Behavior | Environmental Implication |
|---|---|---|
| Water Solubility | High (based on structural analogues) | Preferential partitioning to water; high mobility in groundwater. usgs.gov |
| Soil Sorption Coefficient (Koc) | Low (estimated) | Weakly sorbs to soil and sediment; will not be significantly retarded during transport. usgs.gov |
| Henry's Law Constant (H) | Low to Moderate (estimated) | Some volatilization from water to air, but significant portion remains in the aqueous phase. |
| Vapor Pressure | Low to Moderate | Can exist in the atmosphere, subject to photodegradation. |
Waste treatment and recycling methodologies related to the synthesis and use of this compound.
Effective waste management strategies are essential for minimizing the environmental impact associated with the industrial use of this compound. epa.gov These strategies encompass source reduction, recycling, and proper disposal.
Source Reduction: One of the most effective pollution prevention (P2) activities is to reduce the use of the solvent at the source. epa.gov This can be achieved by reformulating products, such as paints, coatings, or cleaners, to use less of the glycol ether or to replace it with a more environmentally benign alternative. epa.gov Optimizing production schedules to minimize equipment cleaning, which often uses solvents, is another common source reduction technique. epa.gov
Recycling: For many industrial applications, spent solvents containing this compound can be recycled. oc-praktikum.de Recycling not only reduces disposal costs and environmental liability but also conserves resources by decreasing the need for virgin solvent production. hazardouswasteexperts.comindaver.com Common recycling technologies include:
Distillation: This is a widely used method to separate solvents from contaminants based on differences in boiling points. Pre-cleaning via rotary evaporation can remove coarse impurities before final purification in rectification units. oc-praktikum.de
Pervaporation and Fractionation: These are other advanced separation techniques used for large-scale solvent recycling. indaver.com
Recycled solvents can often be returned to the same facility for reuse, contributing to a circular economy. hazardouswasteexperts.com
Waste Treatment and Disposal: When recycling is not feasible, particularly for heavily contaminated waste streams, proper treatment and disposal are required. mcfenvironmental.com Used glycol ether waste may be classified as hazardous waste, especially if it has been contaminated with heavy metals or other toxic substances. mcfenvironmental.comclearwatershelton.com Treatment often involves a combination of physical, chemical, and biological processes. For example, coagulation and flocculation can be used to remove a significant portion of contaminants, followed by adsorption on activated carbon to remove remaining dissolved organics. epa.gov The final disposal of non-recyclable residues and treatment sludges must be conducted at licensed hazardous waste facilities in compliance with regulations like the Resource Conservation and Recovery Act (RCRA). mcfenvironmental.comepa.gov
Table 3: Summary of Waste Management Methodologies for this compound
| Methodology | Description | Key Benefits |
|---|---|---|
| Source Reduction | Changing product formulations or production processes to reduce the quantity of solvent used. epa.gov | Prevents waste generation; reduces costs and environmental impact. |
| Recycling (e.g., Distillation) | Separating and purifying the solvent from spent streams for reuse. oc-praktikum.deindaver.com | Conserves resources; reduces disposal volume and costs; lowers CO₂ emissions. indaver.com |
| Waste Treatment | Using processes like coagulation and activated carbon adsorption to remove contaminants from wastewater. epa.gov | Protects water resources by removing toxic materials before discharge. |
| Proper Disposal | Sending non-recyclable, hazardous residues to licensed facilities for incineration or secure landfilling. mcfenvironmental.comclearwatershelton.com | Ensures compliance with environmental regulations and prevents environmental contamination. |
Life cycle assessment considerations for the production and application of this compound.
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the potential environmental impacts of a product system, from raw material acquisition through production, use, and end-of-life. mdpi.com For this compound, an LCA would quantify impacts such as global warming potential, resource depletion, and ecotoxicity.
Key considerations for an LCA of this compound include:
Production Pathway: The environmental footprint is heavily dependent on the feedstock and synthesis route.
Petrochemical Route: Traditional synthesis likely involves reacting butanol with an alkylene oxide, both derived from fossil fuels. This route would have associated impacts from fossil resource extraction and processing. An LCA of butanol production via oxo synthesis serves as a relevant reference.
Bio-based Route: There is growing interest in producing chemicals from renewable feedstocks. vmr.biz this compound could potentially be synthesized from bio-butanol, which is produced via Acetone-Butanol-Ethanol (ABE) fermentation of biomass like corn or sugarcane. energy.gov The LCA of bio-based routes must account for agricultural impacts (land use, fertilizer, water) and the energy used in fermentation and purification. energy.govresearchgate.net
System Boundaries: The scope of the LCA (cradle-to-gate or cradle-to-grave) is crucial. A cradle-to-grave analysis would include the use phase (e.g., emissions during application as a solvent) and the end-of-life phase (recycling or disposal).
Allocation: In processes that produce multiple co-products, such as ABE fermentation (which yields acetone (B3395972) and ethanol (B145695) alongside butanol), the environmental burdens must be allocated among them. Allocation can be based on mass, energy content, or economic value, and the choice of method can significantly influence the results for the product of interest.
Use Phase: The application of this compound as a solvent can lead to volatile emissions, contributing to air pollution. The efficiency of its use and the implementation of solvent recovery and recycling systems are critical factors.
Studies on related bio-based chemicals, such as butanol and glycol ether fuel additives, have shown that the use of renewable feedstocks can lead to a reduction in greenhouse gas emissions compared to their fossil-fuel-based counterparts. energy.govresearchgate.net However, other impact categories, such as eutrophication and land use, may be higher for bio-based routes.
Methodological Advances in Analytical Detection and Quantification of 1,1 Oxybisbutan 2 Ol
Development of Novel and Sensitive Analytical Methods for Trace Detection of 1,1'-Oxybisbutan-2-ol
The detection of trace levels of this compound requires highly sensitive analytical instrumentation. The unique amphiphilic structure of such glycol ethers, possessing both water-soluble and organic-soluble characteristics, presents distinct challenges and opportunities for the development of analytical methods. gcms.cz
Coupling separation techniques with powerful spectroscopic detectors provides the high degree of selectivity and sensitivity needed for trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds like this compound, GC-MS is a powerful analytical tool. cdc.gov The compound would first be separated from the sample matrix on a capillary column. Given its polarity and the presence of hydroxyl groups, specialized columns, such as those with a cyano-based stationary phase, can offer excellent resolution and symmetric peak shapes for glycol ethers. gcms.czrestek.com Following separation, the compound enters a mass spectrometer, where it is ionized, typically by electron ionization. The resulting mass spectrum, a fragmentation pattern unique to the molecule's structure, allows for definitive identification. scielo.brapi.org For trace detection, selected ion monitoring (SIM) mode can be employed to enhance sensitivity by focusing only on characteristic fragment ions of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for polar and non-volatile compounds. The primary challenge in analyzing highly polar analytes like this compound with traditional reversed-phase liquid chromatography (RP-LC) is achieving adequate retention on nonpolar stationary phases (e.g., C18). waters.com To overcome this, several strategies can be employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, which is effective for retaining and separating very polar compounds. waters.comresearchgate.netnih.gov
Reversed-Phase Chromatography with Modified Columns: Modern reversed-phase columns with embedded polar groups or those designed for use with 100% aqueous mobile phases can improve the retention of polar analytes. waters.com
Ion-Pairing Chromatography: This technique introduces an ion-pairing agent to the mobile phase to enhance the retention of polar, ionizable compounds on a reversed-phase column. nih.gov
Coupling these LC methods with a mass spectrometer, particularly one equipped with an electrospray ionization (ESI) source, allows for highly sensitive and selective detection and quantification. nih.gov
Electrochemical sensors offer advantages such as rapid response, portability, and low cost. While direct electrochemical detection of this compound is challenging due to its lack of inherent electroactivity, indirect sensing strategies can be developed.
One potential approach involves the use of an enzyme-based biosensor. An enzyme could be immobilized on an electrode surface that catalyzes a reaction involving the diol. researchgate.netnih.govrsc.org The consumption of a co-substrate or the generation of an electroactive product could then be measured, with the signal being proportional to the concentration of this compound. For instance, a system could be designed where an oxidoreductase enzyme reacts with the diol, and the resulting current change is monitored.
Another strategy could involve modifying an electrode with materials that can selectively bind to the diol functional groups. Layered double hydroxides (LDHs), for example, can be used as electrode modifiers that facilitate electrocatalysis or act as a pre-concentration layer for the analyte of interest. mdpi.com The binding event could alter the electrochemical properties of the electrode surface, such as its capacitance or impedance, providing a measurable signal.
Calibration and Validation Protocols for Quantitative Analysis of this compound in Various Matrices
For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for the intended purpose. ich.org The validation of an analytical procedure for this compound would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgfda.govgmp-compliance.orgeuropa.eu
These parameters are the cornerstones of method validation, ensuring the data generated is reliable and meaningful. altabrisagroup.com
Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material or a spiked matrix) and calculating the percent recovery. altabrisagroup.com
Precision: This expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). It is usually expressed as the relative standard deviation (RSD). altabrisagroup.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Table 1: Illustrative Validation Parameters for a Hypothetical HPLC-UV Method for this compound
Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For an LC method, this could include changes in mobile phase composition, pH, column temperature, and flow rate. The study provides an indication of the method's reliability during normal usage. altabrisagroup.com
Ruggedness: This is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.
Sampling Strategies and Sample Preparation Advancements for Complex Matrices
The analysis of this compound in complex matrices like environmental water, soil, or biological fluids requires an effective sample preparation step to isolate the analyte from interfering components. unige.chresearchgate.netrsc.orgchromatographyonline.com Given the polar nature of the compound, specific strategies are necessary. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. chromatographyonline.com For a polar analyte like this compound, a polar sorbent such as silica (B1680970) or a diol-bonded phase can be used in a normal-phase extraction mode, where the analyte is retained from a nonpolar solvent and eluted with a more polar solvent. orochem.comappliedseparations.comspecartridge.comlibretexts.org Alternatively, reversed-phase SPE can be used if the sample is aqueous, though retaining a highly polar compound may require a sorbent with some polar character.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. To extract a polar compound like this compound from an aqueous matrix, a polar organic solvent would be required. The efficiency can sometimes be enhanced by "salting out," where the addition of a salt to the aqueous phase decreases the solubility of the analyte and drives it into the organic phase. chromatographyonline.com
Dispersive Solid-Phase Extraction (d-SPE): Often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), d-SPE involves adding a sorbent to the sample extract, vortexing, and then centrifuging to remove matrix components. nih.govdntb.gov.ua This approach is fast and uses minimal solvent.
Table 2: Comparison of Sample Preparation Techniques for this compound
Development of hyphenated techniques for comprehensive characterization and quantification.
Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, have become indispensable for the in-depth analysis of organic compounds like this compound. These methods provide a multi-dimensional analysis, offering both separation of the analyte from a complex matrix and its unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.
In the analysis of this compound, a polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) stationary phase, is often employed to achieve optimal separation from other polar and nonpolar impurities. Electron ionization (EI) is a common ionization technique used for this compound, leading to a series of characteristic fragment ions. The fragmentation pattern can be predicted based on the structure of this compound, with common cleavage points being the C-O and C-C bonds adjacent to the hydroxyl groups.
Illustrative GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |
| 45 | [C2H5O]+ | 100 |
| 59 | [C3H7O]+ | 85 |
| 73 | [C4H9O]+ | 60 |
| 87 | [C4H7O2]+ | 45 |
| 117 | [M-C2H5O]+ | 20 |
| 146 | [M]+ (Molecular Ion) | 5 |
This table is illustrative and based on typical fragmentation patterns of ether alcohols. Actual results may vary based on instrumentation and analytical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile derivatives or when analyzing this compound in non-volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) are employed. The retention of this compound is influenced by its polarity and the composition of the mobile phase.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. For more structural information, tandem mass spectrometry (MS/MS) can be utilized. In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern, enhancing the certainty of identification.
Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 147.13 [M+H]+ |
| Product Ions (m/z) | 89.09, 71.08, 59.07 |
This table presents typical starting parameters for method development and is for illustrative purposes.
Automation and high-throughput analytical methods for this compound.
Automated Sample Preparation and Injection
Modern analytical laboratories widely employ autosamplers for the automated injection of samples into GC-MS and LC-MS systems. For more complex matrices, robotic sample preparation stations can perform tasks such as liquid-liquid extraction, solid-phase extraction (SPE), and derivatization. For instance, in the analysis of this compound from a polymer matrix, an automated SPE method could be developed to isolate the analyte prior to LC-MS analysis, significantly reducing sample preparation time.
High-Throughput Screening using Flow Chemistry and Miniaturization
High-throughput screening (HTS) methodologies, often adapted from the pharmaceutical industry, can be applied to the analysis of this compound, particularly in the context of reaction optimization or catalyst screening for its synthesis. Flow chemistry platforms integrated with online analytical techniques, such as micro-GC or rapid LC-MS, allow for the rapid analysis of numerous reaction conditions.
Miniaturization, through the use of microtiter plates and microfluidic devices, further enhances the throughput of analytical methods. For example, a colorimetric assay for diols could be adapted to a 384-well plate format, allowing for the rapid semi-quantitative screening of hundreds of samples for the presence of this compound. Samples identified as positive can then be prioritized for more detailed analysis by hyphenated techniques.
Data Processing and Laboratory Information Management Systems (LIMS)
A crucial component of automation and high-throughput analysis is the software used for data acquisition, processing, and management. Automated data processing software can integrate chromatographic peaks, perform library searches for mass spectral identification, and calculate concentrations based on calibration curves. The results can then be automatically transferred to a Laboratory Information Management System (LIMS) for storage, tracking, and reporting, creating a seamless and efficient analytical workflow.
Illustrative Throughput Comparison of Analytical Methods
| Analytical Method | Sample Preparation | Analysis Time per Sample | Estimated Throughput (Samples/24h) |
| Manual GC-MS | Manual Extraction & Derivatization | 45 minutes | ~30 |
| Automated LC-MS | Automated SPE | 15 minutes | ~90 |
| HTS Colorimetric Assay | Robotic Liquid Handling | 2 minutes | >500 |
This table provides a generalized comparison and actual throughput will depend on the specific application and instrumentation.
Future Trajectories and Emerging Research Paradigms for 1,1 Oxybisbutan 2 Ol
Exploration of unexplored reaction pathways and novel chemical transformations for 1,1'-Oxybisbutan-2-ol.
There is no available research specifically detailing unexplored reaction pathways or novel chemical transformations of this compound. General reactions for secondary alcohols and ethers could be hypothesized, but dedicated studies on this particular molecule are absent from the scientific record.
Potential for new synthetic methodologies and bio-inspired approaches.
Without existing research, the potential for new synthetic methodologies involving this compound is purely theoretical. The development of bio-inspired approaches would first require an understanding of its biological interactions, of which none are currently documented.
Integration into interdisciplinary research fields beyond traditional organic chemistry.
The integration of this compound into other research fields has not been reported. Such interdisciplinary applications would depend on the discovery of unique physical, chemical, or biological properties, which have not yet been investigated.
Advanced applications in smart materials and responsive systems.
There is no evidence in the current body of scientific literature to suggest that this compound has been considered for or incorporated into smart materials or responsive systems. Research in this area is contingent on foundational studies of the compound's properties.
Challenges and opportunities in ongoing research concerning this compound.
The primary challenge in the research of this compound is the apparent lack of any significant ongoing research. The opportunity, therefore, lies in initiating foundational studies to characterize its basic chemical and physical properties.
Open questions and areas for future investigation in this compound chemistry.
Given the dearth of information, the entire field of this compound chemistry is an open area for future investigation. The most fundamental questions regarding its reactivity, spectroscopic properties, and potential applications remain unanswered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
